molecular formula C11H16N2O4S B2613051 Ethyl 4-[(dimethylsulfamoyl)amino]benzoate CAS No. 349422-01-1

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate

Cat. No.: B2613051
CAS No.: 349422-01-1
M. Wt: 272.32
InChI Key: PHLAKFDQDRUOPF-UHFFFAOYSA-N
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Description

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate (CAS: 349422-01-1; Molecular formula: C₁₁H₁₆N₂O₄S; Molecular weight: 272.32 g/mol) is a sulfonamide derivative characterized by a benzoate ester core substituted with a dimethylsulfamoyl amino group at the para position . The compound’s structure (SMILES: CCOC(=O)C₁=CC=C(C=C₁)NS(=O)(=O)N(C)C) features:

  • Ethyl ester moiety: Enhances lipophilicity, influencing bioavailability and membrane permeability.
  • Dimethylsulfamoyl group: A polar sulfonamide substituent that may confer hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors . Its synthesis typically involves functionalizing ethyl 4-aminobenzoate with sulfamoylating agents, as seen in analogous pathways .

Properties

IUPAC Name

ethyl 4-(dimethylsulfamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-17-11(14)9-5-7-10(8-6-9)12-18(15,16)13(2)3/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLAKFDQDRUOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4-(Carbamoylamino)Benzoate

  • Structure : Replaces dimethylsulfamoyl with a carbamoyl (NH₂CONH-) group.
  • Properties : Reduced steric hindrance and polarity compared to dimethylsulfamoyl derivatives.
  • Activity : Exhibits moderate inhibition of aquaporin-3 (AQP3) and aquaporin-7 (AQP7), highlighting the importance of sulfonamide groups for enhanced potency .

Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate

  • Structure : Substitutes sulfamoyl with a thiourea (dimethylcarbamothioyl) group.
  • Synthesis: Prepared via reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) .
  • Applications : Demonstrates antitumor activity, with crystal structure studies confirming intermolecular hydrogen bonding (N–H⋯O) stabilizing its solid-state conformation .

Ethyl 4-[(Hydrazinylcarbonothioyl)Amino]Benzoate

  • Structure : Incorporates a hydrazine-linked thiourea group.

Heterocyclic Analogues

Ethyl 4-(2-(1H-Benzo[d]Imidazol-2-yl Thio)Acetamido)Benzoate

  • Structure : Features a benzimidazole-thioether side chain.
  • Synthesis : Multi-step procedure involving thioacetylation and cyclization.
  • Applications : Explored for antimicrobial and antiviral properties, with structural validation via ¹H-NMR and FT-IR .

Ethyl 4-([(4-Bromo-2-Formylphenoxy)Acetyl]Amino)Benzoate

  • Structure: Contains a bromophenoxy-acetyl substituent.

Physical and Crystallographic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Source
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate 272.32 Sulfonamide, ethyl ester Enzyme inhibition, antitumor
Ethyl 4-(carbamoylamino)benzoate 208.21 Carbamoyl, ethyl ester Aquaporin inhibition
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate 283.38 Thiourea, ethyl ester Antitumor, DNA interaction
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate 285.31 Hydroxybenzyl amino, ethyl ester Stabilized via N–H⋯O hydrogen bonds

Biological Activity

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, a sulfonamide derivative, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which plays a crucial role in its biological interactions. The compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 258.31 g/mol

The presence of the dimethylsulfamoyl group enhances the compound's ability to interact with various biological targets, contributing to its pharmacological effects.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.
  • Protein Interaction : It can bind to proteins that modulate cellular responses, affecting signaling pathways.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. In vitro studies demonstrate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15070
IL-620090

This reduction indicates a potential role in managing inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed that the compound effectively inhibited growth, suggesting its potential use in treating resistant infections .
  • In Vivo Anti-inflammatory Study :
    In an animal model of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups . Histopathological analysis revealed reduced infiltration of inflammatory cells.
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that this compound inhibits NF-kB activation in immune cells, which is crucial for the transcription of inflammatory mediators .

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